1-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrimidinyl group, and a pyrazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the trifluoromethyl group and the coupling of various functional groups. The synthetic route may involve:
Formation of the trifluoromethyl group: This can be achieved through radical trifluoromethylation, which involves the use of trifluoromethyl radicals to introduce the -CF₃ group.
Coupling reactions: The pyrimidinyl and pyrazole groups are coupled using reagents such as palladium catalysts under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: Its properties may be useful in developing new pesticides or herbicides.
Materials Science: The trifluoromethyl group can impart unique properties to materials, making this compound useful in developing advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: can be compared with other compounds containing trifluoromethyl groups, such as trifluoromethylbenzene and trifluoromethylpyridine.
Unique Features: The presence of both the trifluoromethyl group and the pyrazole carboxamide group in the same molecule makes this compound unique, as it combines the properties of both functional groups.
This detailed article provides a comprehensive overview of 1-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-N-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H20F3N5O4S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
1-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-N-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20F3N5O4S/c1-11-7-16(20(21,22)23)26-19(24-11)33-10-28-6-5-13(27-28)18(29)25-12-8-14(30-2)17(32-4)15(9-12)31-3/h5-9H,10H2,1-4H3,(H,25,29) |
InChI Key |
ZQZNIPOTCOHXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCN2C=CC(=N2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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